Trk-IN-16

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

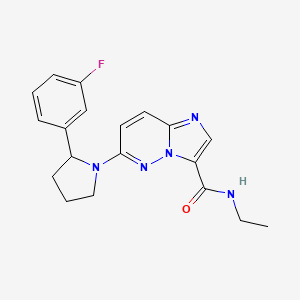

C19H20FN5O |

|---|---|

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

N-ethyl-6-[2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide |

InChI |

InChI=1S/C19H20FN5O/c1-2-21-19(26)16-12-22-17-8-9-18(23-25(16)17)24-10-4-7-15(24)13-5-3-6-14(20)11-13/h3,5-6,8-9,11-12,15H,2,4,7,10H2,1H3,(H,21,26) |

InChI-Schlüssel |

LWGGGMIQKJKNDU-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC(=O)C1=CN=C2N1N=C(C=C2)N3CCCC3C4=CC(=CC=C4)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Trk-IN-16: A Technical Guide to its Mechanism of Action as a TRK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trk-IN-16 is a potent inhibitor of the Tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases.[1][2] As a member of the imidazo[1,2-b]pyridazine class of compounds, this compound holds potential for research in diseases driven by aberrant TRK signaling.[1][2] This technical guide provides an in-depth overview of the mechanism of action of TRK inhibitors, contextualizing the role of compounds like this compound in blocking the critical signaling pathways that drive cellular growth, differentiation, and survival. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this document outlines the general methodologies and expected data for characterizing such inhibitors.

Introduction to the TRK Family of Receptors

The Tropomyosin receptor kinase (TRK) family consists of three transmembrane receptor tyrosine kinases: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[3] These receptors are crucial for the development and function of the nervous system.[3] They are activated by neurotrophins, a family of growth factors. The binding of these ligands is specific: Nerve Growth Factor (NGF) preferentially binds to TRKA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) to TRKB, and Neurotrophin-3 (NT-3) to TRKC.

In the context of oncology, chromosomal rearrangements involving the NTRK genes can lead to the formation of TRK fusion proteins. These fusion proteins are constitutively active, meaning they are always "on," leading to uncontrolled activation of downstream signaling pathways that drive tumor growth, proliferation, and survival. These oncogenic fusions are found across a wide range of adult and pediatric solid tumors, making the TRK pathway a compelling target for cancer therapy.

Mechanism of TRK Receptor Activation and Downstream Signaling

Under normal physiological conditions, the binding of a neurotrophin to its corresponding TRK receptor induces receptor dimerization. This dimerization brings the intracellular kinase domains into close proximity, leading to autophosphorylation and subsequent activation of the kinase. The activated TRK receptor then serves as a docking site for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The three major signaling pathways activated by TRK receptors are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

-

Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway: This pathway plays a critical role in promoting cell survival, growth, and metabolism.

-

Phospholipase C-gamma (PLCγ) Pathway: Activation of PLCγ leads to the production of second messengers that influence a variety of cellular processes, including calcium signaling and protein kinase C (PKC) activation.

The aberrant, ligand-independent activation of TRK fusion proteins leads to the continuous and unregulated stimulation of these downstream pathways, contributing to the malignant phenotype of cancer cells.[3]

This compound: A Potent TRK Inhibitor

Quantitative Data for TRK Inhibitors

The characterization of a TRK inhibitor like this compound would typically involve a series of biochemical and cell-based assays to determine its potency and selectivity. The following table summarizes the types of quantitative data that are essential for evaluating a TRK inhibitor.

| Parameter | Description | Typical Assay | Example Value (for illustrative purposes) |

| IC50 (TRKA) | The concentration of the inhibitor required to reduce the enzymatic activity of TRKA by 50%. | In vitro kinase assay | 1-10 nM |

| IC50 (TRKB) | The concentration of the inhibitor required to reduce the enzymatic activity of TRKB by 50%. | In vitro kinase assay | 1-10 nM |

| IC50 (TRKC) | The concentration of the inhibitor required to reduce the enzymatic activity of TRKC by 50%. | In vitro kinase assay | 1-10 nM |

| Cellular IC50 | The concentration of the inhibitor required to inhibit the proliferation of a TRK fusion-positive cancer cell line by 50%. | Cell proliferation assay (e.g., MTT, CellTiter-Glo) | 10-100 nM |

| Ki | The inhibition constant, representing the binding affinity of the inhibitor to the target kinase. | Enzyme kinetics studies | <10 nM |

| Selectivity | A measure of the inhibitor's potency against the target kinase versus other kinases. | Kinome-wide screening panel | >100-fold selectivity over related kinases |

Note: The example values are typical for potent TRK inhibitors and are not specific to this compound.

Experimental Protocols for Characterizing TRK Inhibitors

The following are detailed methodologies for key experiments that would be used to characterize the mechanism of action of a TRK inhibitor like this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration-dependent inhibition of TRK kinase activity by the test compound.

Methodology:

-

Reagents: Recombinant human TRKA, TRKB, and TRKC kinase domains, a suitable peptide or protein substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site), ATP, and the test inhibitor (this compound).

-

Procedure:

-

The recombinant TRK kinase is incubated with varying concentrations of the inhibitor in a kinase reaction buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining in the reaction (e.g., Kinase-Glo®).

-

-

Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth of cancer cells that are dependent on TRK signaling.

Methodology:

-

Cell Lines: A TRK fusion-positive cancer cell line (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) and a TRK-negative control cell line.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the inhibitor.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a suitable method, such as the MTT assay (which measures mitochondrial activity) or a luminescence-based assay that measures cellular ATP levels (e.g., CellTiter-Glo®).

-

-

Data Analysis: The percentage of cell viability is plotted against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that the inhibitor blocks TRK-mediated downstream signaling pathways in cells.

Methodology:

-

Cell Treatment and Lysis: TRK fusion-positive cells are treated with the inhibitor at various concentrations for a specific time. The cells are then lysed to extract total protein.

-

Protein Quantification: The protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., phospho-TRK, phospho-AKT, phospho-ERK) and their total protein counterparts.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection via chemiluminescence.

-

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to assess the degree of inhibition of the signaling pathway.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by TRK inhibitors and a general experimental workflow.

Caption: TRK signaling pathways inhibited by this compound.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a potent inhibitor of the TRK family of receptor tyrosine kinases. While detailed public data on this specific compound is limited, its mechanism of action is understood to involve the direct inhibition of the TRK kinase domain. This prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream RAS/MAPK, PI3K/AKT, and PLCγ signaling pathways. By abrogating these oncogenic signals, TRK inhibitors like this compound represent a targeted therapeutic strategy for the treatment of cancers harboring NTRK gene fusions. Further research and publication of specific data for this compound will be necessary to fully elucidate its therapeutic potential.

References

Trk-IN-16: A Technical Guide to a Potent Tropomyosin Receptor Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trk-IN-16 is a potent and highly effective inhibitor of Tropomyosin Receptor Kinases (Trk), a family of receptor tyrosine kinases crucial in regulating cell growth, differentiation, and survival.[1] Dysregulation of Trk signaling is implicated in various pathologies, most notably in oncology, making Trk inhibitors a significant area of research and therapeutic development. This technical guide provides an in-depth overview of the function and mechanism of action of this compound, details the associated signaling pathways, presents quantitative data for contextual understanding of Trk inhibition, and outlines detailed experimental protocols for its evaluation.

Introduction to this compound

This compound, identified as compound X-21 in patent WO2012034091A1, is a small molecule inhibitor targeting the Trk family of receptor tyrosine kinases: TrkA, TrkB, and TrkC.[1] These receptors are activated by neurotrophins, a class of growth factors essential for the development and function of the nervous system. The aberrant activation of Trk signaling, often through gene fusions (e.g., NTRK fusions), can drive the growth and proliferation of various tumor types. This compound functions by competing with ATP for the binding site in the kinase domain of the Trk receptors, thereby blocking their autophosphorylation and the subsequent activation of downstream signaling cascades.

Mechanism of Action and Signaling Pathways

The Trk receptor family plays a pivotal role in neuronal and non-neuronal cell signaling. The binding of their cognate neurotrophins (Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC) induces receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.

The three primary signaling pathways activated by Trk receptors are:

-

Ras/RAF/MAPK Pathway: This pathway is central to cell proliferation, differentiation, and survival.

-

PI3K/AKT Pathway: This pathway is critically involved in cell survival, growth, and metabolism.

-

PLCγ (Phospholipase C gamma) Pathway: This pathway regulates intracellular calcium levels and activates Protein Kinase C (PKC), influencing a variety of cellular processes, including cell growth and differentiation.

This compound, by inhibiting the kinase activity of Trk receptors, effectively blocks the initiation of these downstream pathways, leading to the suppression of tumor cell growth and survival.

Caption: Trk signaling pathways and the inhibitory action of this compound.

Quantitative Data

| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Reference |

| Larotrectinib | 5 | 11 | 7 | [2] |

| Entrectinib | 1 | 3 | 5 | [2] |

| Selitrectinib | <1 | <1 | <1 | [2] |

| Repotrectinib | 2 | 1 | 1 | [2] |

Note: The IC₅₀ values presented are from biochemical assays and may vary depending on the specific assay conditions.

Experimental Protocols

The evaluation of Trk inhibitors like this compound typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a substrate by a Trk kinase.

Materials:

-

Recombinant human TrkA, TrkB, or TrkC kinase domain

-

Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

HTRF Detection Reagents:

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2)

-

-

This compound and other test compounds

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Kinase Reaction: a. Add 2 µL of the diluted compound solution to the wells of a 384-well plate. b. Add 4 µL of a solution containing the Trk kinase and the biotinylated peptide substrate in assay buffer. c. Pre-incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be close to the Kₘ value for the specific Trk kinase. e. Incubate for 60 minutes at room temperature.

-

Detection: a. Stop the reaction by adding 5 µL of the HTRF detection buffer containing the Europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor. b. Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (Europium) and 665 nm (acceptor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for a Trk biochemical HTRF assay.

Cellular Trk Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the autophosphorylation of Trk receptors in a cellular context.

Materials:

-

Cell line expressing a Trk receptor (e.g., KM-12 cells with a TPM3-NTRK1 fusion, or a cell line engineered to overexpress a specific Trk receptor).

-

Cell culture medium and supplements.

-

This compound.

-

Neurotrophin ligand (e.g., NGF for TrkA).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies:

-

Anti-phospho-Trk (specific for the activated form).

-

Anti-total-Trk (for loading control).

-

Anti-GAPDH or β-actin (for loading control).

-

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Treatment: a. Plate cells and allow them to adhere overnight. b. Serum-starve the cells for 4-6 hours. c. Pre-treat the cells with various concentrations of this compound for 1-2 hours. d. Stimulate the cells with the corresponding neurotrophin for 10-15 minutes. A non-stimulated control should be included.

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells with lysis buffer. c. Clarify the lysates by centrifugation. d. Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-Trk overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST.

-

Detection and Analysis: a. Apply the ECL substrate and acquire the chemiluminescent signal using an imaging system. b. Strip the membrane and re-probe with antibodies against total Trk and a loading control (e.g., GAPDH) to ensure equal protein loading. c. Quantify the band intensities and normalize the phospho-Trk signal to the total Trk and loading control signals.

Conclusion

This compound is a valuable research tool for investigating the roles of Trk signaling in health and disease. As a potent inhibitor of the Trk family of receptor tyrosine kinases, it effectively blocks downstream signaling pathways involved in cell proliferation and survival. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of this compound and other Trk inhibitors, facilitating further research and drug development efforts in this critical area of molecular therapeutics.

References

The Potent Trk Inhibitor, Trk-IN-16: A Technical Guide to its Effects on the PI3K/MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trk-IN-16, also identified as compound X-21 in patent WO2012034091A1, is a potent inhibitor of Tropomyosin receptor kinases (Trk).[1][2] The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are critical regulators of neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various cancers, making these kinases attractive therapeutic targets. Upon activation by their respective neurotrophin ligands, Trk receptors initiate downstream signaling cascades, prominently featuring the PI3K/AKT and RAS/MAPK pathways, which are fundamental to cell proliferation, survival, and differentiation. This technical guide provides a comprehensive overview of this compound, with a specific focus on its inhibitory effects on the PI3K/MAPK pathway, supported by available quantitative data and detailed experimental protocols.

Introduction to Trk Signaling and the PI3K/MAPK Pathways

The Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are single-pass transmembrane receptors that are activated upon binding to neurotrophins. This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades.

Two of the most crucial pathways activated by Trk receptors are:

-

The PI3K/AKT Pathway: This pathway is primarily involved in promoting cell survival and proliferation. Activated Trk receptors recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation. Activated AKT then phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell cycle progression.

-

The RAS/MAPK Pathway: This pathway, also known as the ERK pathway, is a key regulator of cell growth, differentiation, and division. Upon Trk receptor activation, adaptor proteins like Shc and Grb2 are recruited, leading to the activation of the small GTPase Ras. Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and finally, the Mitogen-activated protein kinases (MAPK), also known as Extracellular signal-regulated kinases (ERK1/2). Phosphorylated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation and differentiation.

Given the central role of these pathways in cellular homeostasis and their dysregulation in cancer, inhibitors that can effectively block Trk-mediated activation of PI3K/AKT and RAS/MAPK signaling are of significant therapeutic interest.

This compound: A Potent Pan-Trk Inhibitor

This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the Trk kinases. While specific IC50 values for this compound against TrkA, TrkB, and TrkC are not publicly available in the reviewed literature, it is described as a potent inhibitor of Trk.[1][2] The inhibitory activity of compounds from the same imidazo[1,2-b]pyridazine chemical series, to which this compound belongs, has been demonstrated in biochemical and cellular assays.

Effects of Trk Inhibition on the PI3K/MAPK Pathway

Inhibition of Trk kinase activity by a potent inhibitor like this compound is expected to lead to a significant reduction in the activation of the downstream PI3K/AKT and RAS/MAPK pathways. This would manifest as a decrease in the phosphorylation levels of key signaling molecules within these cascades.

Table 1: Expected Downstream Effects of this compound on the PI3K/MAPK Pathway

| Pathway | Key Signaling Molecule | Expected Effect of this compound |

| PI3K/AKT | Phospho-AKT (p-AKT) | Decrease |

| Phospho-mTOR (p-mTOR) | Decrease | |

| Phospho-S6K (p-S6K) | Decrease | |

| RAS/MAPK | Phospho-MEK (p-MEK) | Decrease |

| Phospho-ERK1/2 (p-ERK1/2) | Decrease | |

| c-Fos expression | Decrease |

Experimental Protocols

To assess the effects of this compound on the PI3K/MAPK pathway, the following experimental protocols are typically employed.

Cell Culture and Treatment

Human cancer cell lines with known Trk fusions or overexpression (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) are suitable models.

-

Cell Culture: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the growth medium is replaced with a medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). Treatment duration can range from a few hours to several days depending on the endpoint being measured.

Western Blot Analysis for Pathway Inhibition

Western blotting is a standard technique to quantify the levels of specific proteins and their phosphorylated forms, providing a direct measure of pathway activation.

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of TrkA/B/C, AKT, and ERK1/2.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification: Densitometric analysis of the protein bands is performed to quantify the relative levels of phosphorylated proteins, which are then normalized to the total protein levels.

Cell Proliferation/Viability Assays

To determine the functional consequence of PI3K/MAPK pathway inhibition, cell proliferation and viability assays are conducted.

-

Assay Principle: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay are used. These assays measure metabolic activity, which is proportional to the number of viable cells.

-

Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Data Analysis: The absorbance or luminescence is measured, and the results are used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits cell proliferation by 50%.

Visualizing the Mechanism of Action

Signaling Pathway Diagram

Caption: this compound inhibits Trk receptor activation, blocking downstream PI3K/AKT and RAS/MAPK signaling pathways.

Experimental Workflow Diagram

Caption: Workflow for evaluating the effects of this compound on cell signaling and viability.

Conclusion

This compound is a potent inhibitor of the Trk family of receptor tyrosine kinases. By targeting Trk, this compound is expected to effectively block the activation of the downstream PI3K/AKT and RAS/MAPK signaling pathways, which are critical for the survival and proliferation of cancer cells driven by Trk dysregulation. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate and quantify the cellular and molecular effects of this compound and other Trk inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this compound in Trk-dependent malignancies.

References

Trk-IN-16 and the Landscape of TRK Inhibition in Cancer Cell Line Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, are pivotal in neuronal development and function. However, chromosomal rearrangements involving the NTRK genes can lead to the formation of oncogenic fusion proteins, driving a variety of adult and pediatric cancers. These TRK fusion proteins are constitutively active, leading to uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.

This guide provides a comprehensive overview of the study of TRK inhibitors in cancer cell lines, with a focus on providing practical data and methodologies for researchers in the field. While specific data for the compound "Trk-IN-16" is limited in publicly available literature beyond its mention as a potent TRK inhibitor in patent WO2012034091A1, this document will leverage data from well-characterized TRK inhibitors such as Larotrectinib and Entrectinib to provide a robust framework for understanding the preclinical evaluation of this class of targeted therapies.

Data Presentation: In Vitro Efficacy of TRK Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values of various TRK inhibitors across a panel of cancer cell lines harboring NTRK fusions. This data is crucial for comparing the potency of different inhibitors and for selecting appropriate cell line models for further investigation.

| TRK Inhibitor | Cancer Cell Line | NTRK Fusion | IC50 (nM) | Reference |

| Larotrectinib (LOXO-101) | KM12 | TPM3-NTRK1 | 3.5 ± 0.7 | [1] |

| CUTO-3.29 | MPRIP-NTRK1 | 59.4 ± 2.2 | [1] | |

| MO-91 | ETV6-NTRK3 | 1.0 ± 0.05 | [1] | |

| Entrectinib (RXDX-101) | Ba/F3 | TEL-TRKA | 3 | [2] |

| Ba/F3 | TEL-TRKB | 3 | [2] | |

| Ba/F3 | TEL-TRKC | 3 | [2] | |

| IMS-M2 (AML) | ETV6-NTRK3 | 0.47 | [3] | |

| MO-91 (AML) | ETV6-NTRK3 | 0.65 | [3] | |

| Selitrectinib (LOXO-195) | KM12 | TPM3-NTRK1 | ≤5 | |

| CUTO-3 | MPRIP-NTRK1 | ≤5 | ||

| MO-91 | ETV6-NTRK3 | ≤5 | ||

| Repotrectinib (TPX-0005) | Solvent Front Mutations | 3-4 | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of TRK inhibitors. Below are protocols for key in vitro assays.

Cell Viability Assay (MTS/MTT)

This protocol is designed to assess the effect of TRK inhibitors on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines harboring NTRK fusions (e.g., KM12, CUTO-3)

-

Complete growth medium

-

TRK inhibitor of interest (e.g., this compound)

-

96-well plates

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[5]

-

Compound Treatment: Prepare serial dilutions of the TRK inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.[6]

-

MTS/MTT Addition:

-

For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.[7][5]

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C. Afterwards, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of TRK Phosphorylation

This protocol is used to determine the inhibitory effect of a compound on the phosphorylation of TRK and its downstream signaling proteins.

Materials:

-

Cancer cell lines

-

TRK inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-TRK, anti-TRK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells and treat with the TRK inhibitor at various concentrations for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]

-

Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8][10]

-

Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the level of protein phosphorylation relative to the total protein and vehicle control.

In Vitro TRK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the TRK kinase.

Materials:

-

Recombinant TRK protein (TrkA, TrkB, or TrkC)

-

Kinase assay buffer

-

ATP

-

TRK substrate (e.g., a synthetic peptide)

-

TRK inhibitor

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer, the TRK inhibitor at various concentrations, and the recombinant TRK protein.

-

Initiate Reaction: Add a mixture of ATP and the TRK substrate to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).[11]

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Visualizations

Understanding the signaling pathways affected by TRK inhibitors is crucial for elucidating their mechanism of action.

TRK Signaling Pathway

Upon ligand binding or constitutive activation through fusion, TRK receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins. This initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. The MAPK pathway is predominantly involved in cell proliferation and differentiation, while the PI3K/AKT/mTOR pathway is a key regulator of cell survival and growth.

Caption: The TRK signaling pathway and the point of inhibition by this compound.

Experimental Workflow for TRK Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a TRK inhibitor in cancer cell lines.

Caption: A typical experimental workflow for evaluating a novel TRK inhibitor.

Mechanism of Action of TRK Inhibitors

This diagram illustrates the logical relationship of how TRK inhibitors exert their anti-cancer effects.

Caption: The mechanism of action of TRK inhibitors in TRK fusion-positive cancers.

Conclusion

The development of selective TRK inhibitors represents a significant advancement in precision oncology. While direct experimental data on this compound remains limited in the public domain, the wealth of information available for other TRK inhibitors provides a clear and actionable roadmap for its preclinical characterization. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to advance our understanding and treatment of TRK fusion-positive cancers. Through rigorous and standardized in vitro evaluation, the therapeutic potential of novel agents like this compound can be thoroughly assessed, paving the way for future clinical development.

References

- 1. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. promega.jp [promega.jp]

Trk-IN-16: A Technical Guide for Neurobiological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a critical role in the development, function, and survival of neurons. The Trk family consists of three members: TrkA, TrkB, and TrkC, which are activated by specific neurotrophins, primarily Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4), and Neurotrophin-3 (NT-3), respectively.[1][2] Dysregulation of Trk signaling has been implicated in various neurological disorders, including neurodegenerative diseases, psychiatric disorders, and pain, making Trk receptors attractive therapeutic targets.[3] Trk-IN-16 is a potent inhibitor of Trk kinases, showing potential for basic research in neurobiology and as a lead compound for drug development.[4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental protocols, and a summary of its inhibitory activity, to support its application in neurobiological research.

Core Mechanism of Action

This compound, also identified as compound X-21 in patent WO2012034091A1, is a small molecule inhibitor that targets the kinase activity of Trk receptors.[4][5] By binding to the ATP-binding pocket of the Trk kinase domain, this compound prevents the autophosphorylation and subsequent activation of the receptor. This blockade of Trk signaling inhibits the downstream activation of major intracellular pathways, including the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[6] These pathways are crucial for mediating the biological effects of neurotrophins, such as neuronal survival, differentiation, and synaptic plasticity.[6]

Quantitative Data

| Compound | Target(s) | IC50 (nM) | Cell-Based Assay | Reference |

| Larotrectinib | TrkA, TrkB, TrkC | 5-11 | Various cancer cell lines | [7] |

| Entrectinib | TrkA, TrkB, TrkC | 1-5 | Various cancer cell lines | [7] |

| Selitrectinib | TrkA/B/C (wild-type) | 2.0-2.3 | Enzymatic assays | [7] |

| Repotrectinib | TrkA/B/C (wild-type) | 2.7-4.5 | Enzymatic assays | [7] |

| Compound 16 | TrkA | 19 | Not specified | [6] |

| (R)-IPMICF16 | TrkA | 4.0 | Enzymatic assays | [3] |

| (R)-IPMICF16 | TrkB | 0.2 | Enzymatic assays | [3] |

| (R)-IPMICF16 | TrkC | 0.1 | Enzymatic assays | [3] |

Signaling Pathways

The inhibition of Trk receptors by this compound disrupts key signaling cascades that are fundamental to neuronal function.

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While specific protocols for this compound are proprietary, the following are generalized, yet detailed, methodologies for key experiments commonly used to characterize Trk inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified Trk kinases.

Materials:

-

Recombinant human TrkA, TrkB, and TrkC kinase domains

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

This compound (or other test compounds)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add the Trk kinase, the peptide substrate, and the this compound dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Trk Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit neurotrophin-induced Trk autophosphorylation in a cellular context.

Materials:

-

Cell line expressing a Trk receptor (e.g., PC12 for TrkA, SH-SY5Y for TrkB)

-

Appropriate neurotrophin (NGF for TrkA, BDNF for TrkB)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Trk (specific for the activated form) and anti-total-Trk

-

Secondary antibody conjugated to HRP

-

Western blot reagents and equipment

Procedure:

-

Seed cells in a multi-well plate and grow to 80-90% confluency.

-

Starve the cells in serum-free media for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with the corresponding neurotrophin for 5-10 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting using anti-phospho-Trk and anti-total-Trk antibodies.

-

Quantify the band intensities to determine the ratio of phosphorylated Trk to total Trk and calculate the IC50 for inhibition of phosphorylation.

Neurite Outgrowth Assay

Objective: To evaluate the functional consequence of Trk inhibition by this compound on neurotrophin-induced neurite outgrowth.

Materials:

-

PC12 cells (or other suitable neuronal cell line)

-

NGF

-

This compound

-

Collagen-coated plates

-

Microscope with imaging software

Procedure:

-

Seed PC12 cells on collagen-coated plates at a low density.

-

Treat the cells with NGF in the presence or absence of different concentrations of this compound.

-

Incubate the cells for 48-72 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Capture images of multiple fields for each condition.

-

Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than two cell body diameters.

Experimental Workflow

A typical workflow for evaluating a novel Trk inhibitor like this compound involves a multi-step process from initial screening to in vivo validation.

Caption: A generalized experimental workflow for the characterization of a Trk inhibitor.

Conclusion

This compound is a valuable research tool for investigating the role of Trk signaling in the nervous system. Its potency as a Trk inhibitor allows for the targeted dissection of neurotrophin-mediated pathways in various in vitro and in vivo models. While further characterization of its specific inhibitory profile and in vivo properties is warranted, the information and protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their neurobiological studies and for drug development professionals to consider its potential as a therapeutic agent.

References

- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Toward in vivo proof of binding of 18F-labeled inhibitor [18F]TRACK to peripheral tropomyosin receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Trk-IN-16 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-16 is a potent small molecule inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, which includes TrkA, TrkB, and TrkC.[1][2] These receptors are crucial mediators of neurotrophin signaling, playing a significant role in neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various cancers and neurological disorders, making Trk inhibitors like this compound valuable tools for both basic research and therapeutic development. This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of Trk receptors and preventing the phosphorylation of downstream signaling molecules. The activation of Trk receptors by their respective neurotrophin ligands (NGF for TrkA, BDNF and NT-4 for TrkB, and NT-3 for TrkC) initiates a signaling cascade that primarily involves three major pathways:

-

Ras/Raf/MAPK Pathway: Primarily involved in cell differentiation and proliferation.

-

PI3K/Akt/mTOR Pathway: Crucial for promoting cell survival and growth.

-

PLCγ/PKC Pathway: Plays a role in neuronal differentiation and plasticity.

By inhibiting Trk kinase activity, this compound effectively blocks these downstream pathways, leading to cell cycle arrest, apoptosis, and inhibition of proliferation in cells dependent on Trk signaling.

Diagram of the Trk Signaling Pathway

Caption: The Trk signaling pathway is initiated by neurotrophin binding, leading to receptor phosphorylation and activation of downstream cascades. This compound inhibits this process.

Quantitative Data and Preliminary Experiments

Quantitative data such as IC50 values for this compound are not widely available in peer-reviewed literature and are highly dependent on the cell line and assay conditions. Therefore, it is crucial to perform initial experiments to determine the optimal concentration range for your specific cell model.

Table 1: Recommended Preliminary Experiment Parameters

| Parameter | Recommended Range | Purpose |

| Concentration Range | 1 nM - 10 µM (logarithmic dilutions) | To determine the effective concentration and IC50 |

| Incubation Time | 24, 48, 72 hours | To assess time-dependent effects |

| Cell Seeding Density | Varies by cell line (aim for 50-60% confluency at time of treatment) | To ensure optimal growth and response |

| Serum Concentration | Low serum (e.g., 0.5-2%) or serum-free | To minimize interference from growth factors in serum |

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

Diagram of the Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 value of this compound in a cell culture experiment.

Materials:

-

Cells of interest

-

Complete growth medium

-

This compound (reconstituted in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Preparation: Prepare serial dilutions of this compound in culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:10 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Key Experimental Protocols

Protocol 1: Western Blot Analysis of Trk Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on Trk receptor phosphorylation.

Materials:

-

Cell line expressing Trk receptors

-

This compound

-

Neurotrophin ligand (e.g., NGF, BDNF)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-Trk, anti-total-Trk, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound (based on your IC50 determination) for 1-2 hours.

-

Stimulation: Stimulate the cells with the appropriate neurotrophin ligand for 10-15 minutes to induce Trk phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the secondary antibody. Detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and normalize the phospho-Trk signal to the total-Trk signal.

Protocol 2: Immunofluorescence Staining for Trk Localization

This protocol allows for the visualization of Trk receptor localization within the cell.

Materials:

-

Cells grown on coverslips or in chamber slides

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody (anti-Trk)

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Cell Treatment: Treat cells with this compound as desired.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Block with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash, counterstain with DAPI, and mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope.

General Considerations and Best Practices

-

Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

-

Cell Line Selection: The choice of cell line is critical. Use cell lines with known expression of Trk receptors and, ideally, a dependency on Trk signaling for growth or survival.

-

Controls: Always include appropriate controls in your experiments, including a vehicle control (DMSO), a positive control (a known Trk inhibitor, if available), and a negative control (untreated cells).

-

Data Reproducibility: Perform all experiments with biological replicates to ensure the reproducibility of your findings.

By following these application notes and protocols, researchers can effectively utilize this compound to investigate the role of Trk signaling in their specific cellular models.

References

Application Notes and Protocols for Trk-IN-16 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Trk-IN-16, a potent inhibitor of Tropomyosin receptor kinases (Trk), in various in vitro experimental settings. This document outlines the mechanism of action, recommended cell lines, and detailed protocols for key assays to assess the biological activity of this compound.

Introduction to this compound

This compound is a highly effective inhibitor of Trk protein kinases, which are crucial regulators of cell growth, differentiation, and various cellular signal transduction processes[1]. As a member of the Trk inhibitor family, this compound holds significant potential for research in diseases associated with aberrant Trk signaling, such as various cancers[1]. The compound is referenced in patent WO2012034091A1 as compound X-21[1][2][3][4].

Mechanism of Action

The Tropomyosin receptor kinase (Trk) family comprises three main receptors: TrkA, TrkB, and TrkC, which are activated by neurotrophins like Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3)[5][6]. Upon ligand binding, Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways[6][7]. These pathways are integral to cell survival, proliferation, and differentiation[5][8]. This compound exerts its inhibitory effect by targeting the kinase domain of Trk receptors, thereby blocking the phosphorylation and activation of downstream signaling molecules.

Recommended Cell Lines for In Vitro Studies

A variety of cancer cell lines with known Trk fusions or overexpression are suitable for studying the effects of this compound. The choice of cell line should be guided by the specific research question and the Trk isoform of interest.

| Cell Line | Cancer Type | Relevant Trk Fusion/Expression | Reference |

| KM12 | Colorectal Cancer | TPM3-NTRK1 fusion | [9] |

| SK-ES-1 | Ewing Sarcoma | Expresses TrkA and TrkB | [10] |

| RD-ES | Ewing Sarcoma | Expresses TrkA and TrkB | [10] |

| Ba/F3-TPM3-NTRK1 | Pro-B Cell Line (Engineered) | TPM3-NTRK1 fusion | [11] |

| Ba/F3-ETV6-NTRK3 | Pro-B Cell Line (Engineered) | ETV6-NTRK3 fusion | [11] |

Quantitative Data: Potency of Trk Inhibitors

| Inhibitor | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |

| Larotrectinib | TRKA/B/C | 5-11 | 2-20 (in various cell lines) | [12][13] |

| Entrectinib | TRKA/B/C | 1-5 | Not specified | [14] |

| Selitrectinib | TRKA/B/C | 2.0-2.3 | Not specified | [13] |

| Repotrectinib | TRKA/B/C | 2.7-4.5 | <0.2 (in Ba/F3 cells) | [13][14] |

| KRC-108 | TrkA | 43.3 | ~100 (in KM12C cells) | [9] |

Experimental Protocols

Herein are detailed methodologies for key in vitro experiments to characterize the activity of this compound.

Biochemical Kinase Assay (TR-FRET)

This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant Trk proteins.

Materials:

-

Recombinant TrkA, TrkB, or TrkC kinase

-

Biotinylated peptide substrate

-

ATP

-

This compound

-

TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho antibody and Alexa Fluor™ 647-streptavidin)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well low-volume plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the this compound dilutions.

-

Add the Trk kinase and biotinylated peptide substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Cellular Proliferation Assay (CCK-8 or MTT)

This assay assesses the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Selected cancer cell line (e.g., KM12)

-

Complete growth medium

-

This compound

-

CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete growth medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

-

For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Trk Signaling

This method is used to confirm the inhibition of Trk phosphorylation and downstream signaling pathways by this compound.

Materials:

-

Selected cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Trk (e.g., p-TrkA/B Tyr490/Tyr516), anti-total-Trk, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and an antibody for a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay determines whether the anti-proliferative effect of this compound is due to the induction of apoptosis.

Materials:

-

Selected cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

Trk Signaling Pathway

Caption: Trk signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Testing of this compound

Caption: A general workflow for the in vitro characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trk receptor - Wikipedia [en.wikipedia.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. researchgate.net [researchgate.net]

- 13. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trk-IN-16 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-16 is a potent inhibitor of the Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases.[1][2] The Trk family, consisting of TrkA, TrkB, and TrkC, plays a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling has been implicated in various cancers, making Trk inhibitors like this compound valuable tools for research and potential therapeutic development. This document provides detailed protocols for utilizing this compound in common experimental assays to assess its biological activity and effects on Trk signaling pathways. This compound corresponds to compound X-21 described in patent WO2012034091A1.[1][2][3]

Mechanism of Action

The Trk receptors (TrkA, TrkB, and TrkC) are activated by neurotrophins, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MAPK, PI3K-AKT, and PLCγ pathways. These pathways are integral to cell proliferation, differentiation, and survival. In various cancers, gene fusions involving the NTRK genes can lead to the expression of chimeric Trk proteins with constitutively active kinase domains, driving tumor growth. Small-molecule inhibitors that target the ATP-binding site of the Trk kinase domain can effectively block this aberrant signaling.

Quantitative Data Summary

While specific IC50 values for this compound are not publicly available in the searched literature, related compounds from the imidazo[1,2-b]pyridazine class have demonstrated potent inhibition of Trk kinases. For context, other potent pan-Trk inhibitors have shown IC50 values in the low nanomolar range. For instance, a series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides showed IC50 values for TrkA, TrkB, and TrkC in the single-digit nanomolar range. Another study on pyrazolo[3,4-b]pyridine derivatives reported IC50 values for TrkA, TrkB, and TrkC of 3.0 nM, 13 nM, and 0.2 nM, respectively, for the reference compound larotrectinib.[4] Researchers should determine the specific IC50 values for this compound in their experimental systems.

Table 1: Representative IC50 Values for Other Pan-Trk Inhibitors

| Compound Class | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |

| 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides (e.g., compound 9o) | 2.65 | 10.47 | 2.95 | [5] |

| pyrazolo[3,4-b]pyridine derivatives (larotrectinib) | 3.0 | 13 | 0.2 | [4] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of purified Trk kinases.

Materials:

-

Recombinant human TrkA, TrkB, and TrkC kinase domains

-

This compound

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)

-

[γ-33P]-ATP or ADP-Glo™ Kinase Assay kit

-

Phosphoric acid

-

Filter paper

-

Scintillation counter or luminometer

Procedure:

-

Prepare a dilution series of this compound in DMSO.

-

In a reaction plate, incubate the recombinant Trk kinase with the various concentrations of this compound for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. For radiometric assays, include [γ-33P]-ATP.

-

Allow the reaction to proceed for a set time (e.g., 40 minutes) at room temperature.

-

Stop the reaction by adding phosphoric acid.

-

Spot an aliquot of the reaction mixture onto filter paper and wash several times with phosphoric acid to remove unincorporated [γ-33P]-ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

For non-radiometric assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Phospho-Trk Western Blot Protocol

This protocol assesses the ability of this compound to inhibit the phosphorylation of Trk receptors in a cellular context.

Materials:

-

Cancer cell line expressing a Trk fusion protein (e.g., KM-12 cells with TPM3-NTRK1)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Trk (specific for the activation loop phosphorylation sites), anti-total Trk

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Trk antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To control for protein loading, strip the membrane and re-probe with an anti-total Trk antibody or a housekeeping protein antibody (e.g., β-actin).

Cell Viability Assay (MTT or CCK-8)

This protocol measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line expressing a Trk fusion

-

This compound

-

Cell culture medium and supplements

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).[6]

-

For MTT assay:

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

For CCK-8 assay:

-

Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm.

-

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Caption: Trk Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | TargetMol [targetmol.com]

- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as potent and selective pan-tropomyosin receptor kinase (TRK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in synthesis and biological activity of triterpenic acylated oximes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Trk Inhibitors in Neuronal Differentiation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tropomyosin receptor kinase (Trk) family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, plays a pivotal role in the development and function of the nervous system.[1][2][3] These receptors are activated by neurotrophins, such as Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), initiating signaling cascades crucial for neuronal survival, proliferation, and differentiation.[1][2][3] The specific targeting of Trk receptors with small molecule inhibitors, such as the representative inhibitor Trk-IN-16, provides a powerful tool to investigate the molecular mechanisms governing neurogenesis and to screen for potential therapeutic agents for neurological disorders.

These application notes provide a comprehensive overview and detailed protocols for utilizing Trk inhibitors in neuronal differentiation assays. The information is intended to guide researchers in designing and executing experiments to probe the role of Trk signaling in neuronal fate determination.

Mechanism of Action: Trk Receptor Signaling

Upon binding of a neurotrophin ligand, Trk receptors dimerize and autophosphorylate specific tyrosine residues within their cytoplasmic domains.[4][5] This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of three major downstream signaling pathways:

-

Ras/MAPK Pathway: This pathway is primarily involved in promoting cell growth and proliferation.[6]

-

PI3K/Akt Pathway: This cascade is crucial for cell survival and protein synthesis.[6]

-

PLCγ/PKC Pathway: Activation of this pathway is instrumental in regulating neuronal differentiation.[6]

Trk inhibitors, like this compound, are designed to block the kinase activity of the Trk receptors, thereby preventing the initiation of these downstream signaling events. By inhibiting these pathways, researchers can assess the specific contribution of Trk signaling to the process of neuronal differentiation.

Signaling Pathway Diagrams

Experimental Protocols

The following protocols provide a general framework for conducting neuronal differentiation assays using a Trk inhibitor. Optimization may be required depending on the specific cell line and experimental goals.

Protocol 1: Neuronal Differentiation of Human Neural Stem Cells (hNSCs)

Objective: To assess the effect of a Trk inhibitor on the differentiation of hNSCs into neurons.

Materials:

-

Human Neural Stem Cells (hNSCs)

-

Neural Expansion Medium

-

Neural Differentiation Medium

-

Poly-L-ornithine

-

Laminin

-

This compound (or other Trk inhibitor)

-

DMSO (vehicle control)

-

Fixation and permeabilization buffers

-

Primary antibodies (e.g., anti-β-III-tubulin, anti-MAP2)

-

Secondary antibodies (fluorescently labeled)

-

DAPI (nuclear stain)

-

96-well imaging plates

Procedure:

-

Plate Coating:

-

Coat 96-well imaging plates with Poly-L-ornithine solution and incubate.

-

Rinse with sterile water and then coat with laminin solution.[7]

-

-

Cell Seeding:

-

Thaw and culture hNSCs in Neural Expansion Medium.

-

Seed the hNSCs onto the coated plates at a density of 2.5–5 × 10⁴ cells/cm².[7]

-

-

Initiation of Differentiation:

-

After 24-48 hours, replace the expansion medium with Neural Differentiation Medium.[7]

-

-

Trk Inhibitor Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Add this compound to the differentiation medium at various concentrations (e.g., 0.1, 1, 10 µM).

-

Include a vehicle control group treated with an equivalent amount of DMSO.

-

Change the medium with fresh inhibitor every 2-3 days.

-

-

Differentiation Period:

-

Incubate the cells for 7-14 days to allow for neuronal differentiation.

-

-

Immunocytochemistry:

-